1-(4-Fluorophenyl)-3-methylpiperazine

X-ray crystallography conformational analysis molecular recognition

Researchers needing to profile unexplored CNS receptor interactions face a lack of quantitative data for 3-methyl-substituted arylpiperazines. This compound serves as the exact solution for de novo target identification. • Unexplored Scaffold: Enables generation of novel primary binding data against serotonin, dopamine, and adrenergic receptor panels. • Chiral Probe: The 3-methyl group introduces critical steric constraints for stereochemical SAR investigations; available as racemate for enantiomer comparison studies. • Analytical Utility: Serves as a unique reference standard for tracking 3-methylpiperazine metabolite formation in in vitro and in vivo PK studies, distinct from the pFPP pathway.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
Cat. No. B8711229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-methylpiperazine
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3
InChIKeyIWHUMTGIIKFLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 1-(4-Fluorophenyl)-3-methylpiperazine for Research Sourcing


1-(4-Fluorophenyl)-3-methylpiperazine is a chiral, substituted arylpiperazine derivative. Its core structure consists of a piperazine ring with a 3-methyl substituent and a 1-(4-fluorophenyl) group. This compound belongs to a class of molecules frequently investigated as scaffolds for central nervous system (CNS) receptor ligands [1]. While the basic phenylpiperazine class has known activity at serotonergic and dopaminergic targets, the specific quantitative binding, functional, or pharmacokinetic profile of 1-(4-Fluorophenyl)-3-methylpiperazine remains largely unreported in peer-reviewed primary literature.

Why Generic Substitution of 1-(4-Fluorophenyl)-3-methylpiperazine Fails


Generic substitution of 1-(4-Fluorophenyl)-3-methylpiperazine with a simpler analog, such as 1-(4-fluorophenyl)piperazine (pFPP) or an unsubstituted methylpiperazine, is unsupported by data due to the critical influence of the 3-methyl group on molecular conformation and target engagement. The presence of the chiral 3-methyl moiety introduces steric constraints that can dramatically alter the compound's binding pose and selectivity profile at receptors like the serotonin 5-HT1A receptor, as demonstrated in structural studies of related arylpiperazines [1]. Without direct, quantitative comparisons, assuming interchangeability between this compound and its non-methylated or differently substituted analogs introduces a high risk of experimental inconsistency and invalid structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide for Differentiating 1-(4-Fluorophenyl)-3-methylpiperazine


Steric and Conformational Differentiation via X-ray Crystallography of the Core Scaffold

While no crystal structure of 1-(4-Fluorophenyl)-3-methylpiperazine itself is available, analysis of the core N-(4-fluorophenyl)piperazine scaffold provides a structural baseline. X-ray crystallography of 4-(4-fluorophenyl)piperazin-1-ium salts reveals that the piperazine ring adopts a specific chair conformation, and the 4-fluorophenyl group is oriented to facilitate key intermolecular hydrogen bonding interactions (N-H···O) [1]. The introduction of a 3-methyl substituent on the piperazine ring will introduce significant steric bulk, altering the preferred conformation and potentially disrupting or modulating these crystallographically-defined interactions. This demonstrates that the target compound is structurally distinct from the unsubstituted pFPP core.

X-ray crystallography conformational analysis molecular recognition

Serotonin 5-HT1A Receptor Affinity: Contextual Potency from the Arylpiperazine Class

1-(4-Fluorophenyl)-3-methylpiperazine lacks direct, published receptor binding data. However, its close class relative, 1-(4-fluorophenyl)piperazine (pFPP), demonstrates a well-defined binding profile. pFPP acts primarily as a 5-HT1A receptor agonist and exhibits affinity for 5-HT1A (Ki = 288 nM) and 5-HT2A (Ki = 269 nM) receptors [1]. This class-level profile underscores that the 4-fluorophenylpiperazine motif is a key driver of serotonergic activity. The addition of the 3-methyl group in the target compound is a structural modification known to modulate affinity and selectivity, a principle well-established in SAR studies of methylpiperazine-containing ligands [2].

5-HT1A receptor radioligand binding structure-activity relationship

Serotonin Transporter (SERT) Inhibition: Differentiated Activity Profile of a Related Hybrid

No data exists for SERT inhibition by 1-(4-Fluorophenyl)-3-methylpiperazine. However, a structurally distinct molecule, 2-[2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-5-fluoro-1H-indole, which contains a piperazine ring, demonstrated potent inhibition of the rat serotonin transporter with an IC50 of 23 nM in a synaptosomal reuptake assay [1]. While this hybrid compound is not a close analog, its data illustrates the potential for piperazine-containing structures to engage SERT. The pharmacological profile of pFPP also includes inhibition of serotonin and norepinephrine reuptake, though precise IC50 values are not widely reported [2].

serotonin transporter reuptake inhibition SERT

Key Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-methylpiperazine


Specialized Chemical Probe for CNS Target Deorphanization

Due to the absence of a defined pharmacological profile, the primary application for 1-(4-Fluorophenyl)-3-methylpiperazine is as a research chemical for de novo target identification and profiling. Its value lies in its unexplored nature. Researchers can use it as a probe to screen against panels of CNS receptors (e.g., serotonin, dopamine, adrenergic) to generate the primary quantitative data that are currently missing from the literature. This is a critical step in early-stage drug discovery.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Studies

Given that 1-(4-Fluorophenyl)-3-methylpiperazine is a chiral molecule (existing as (R) and (S) enantiomers), it is a crucial tool for SAR investigations. A research program can compare the in vitro activity of each enantiomer against the racemate to elucidate the stereochemical requirements for target binding. The lack of published data makes the procurement of enantiomerically pure or racemic material essential for generating novel IP and understanding stereochemical drivers of activity in the arylpiperazine class.

Metabolic and Pharmacokinetic (PK) Reference Standard

Since 1-(4-fluorophenyl)piperazine (pFPP) is a known major metabolite of the hypnotic drug niaprazine, 1-(4-Fluorophenyl)-3-methylpiperazine could serve as a valuable analytical reference standard for studying the metabolic fate of novel 3-methyl-substituted drug candidates. Its unique structure allows for the development of specific LC-MS/MS methods to track the formation of 3-methylpiperazine metabolites in in vitro hepatocyte assays or in vivo PK studies, differentiating it from the pFPP pathway.

Technical Documentation Hub

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